Cas no 752244-05-6 (Ethyl 6-phenylimidazo2,1-b1,3thiazole-3-carboxylate)

Ethyl 6-phenylimidazo2,1-b1,3thiazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Imidazo[2,1-b]thiazole-3-carboxylicacid, 6-phenyl-, ethyl ester
- Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate
- AG-G-99765
- ALBB-006782
- CTK5E1303
- MolPort-006-067-473
- SBB048363
- STK504113
- MFCD11222706
- 752244-05-6
- Ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate
- CS-0331148
- AKOS000265757
- FT-0679262
- Ethyl6-phenylimidazo[2,1-b]thiazole-3-carboxylate
- DTXSID90457706
- LS-02432
- Ethyl 6-phenylimidazo2,1-b1,3thiazole-3-carboxylate
-
- MDL: MFCD11222706
- インチ: InChI=1S/C14H12N2O2S/c1-2-18-13(17)12-9-19-14-15-11(8-16(12)14)10-6-4-3-5-7-10/h3-9H,2H2,1H3
- InChIKey: AKUAOHJSADUKFP-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CSC2=NC(=CN12)C3=CC=CC=C3
計算された属性
- 精确分子量: 272.06200
- 同位素质量: 272.06194880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 333
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.1
- トポロジー分子極性表面積: 71.8Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- PSA: 71.84000
- LogP: 3.23950
Ethyl 6-phenylimidazo2,1-b1,3thiazole-3-carboxylate Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- HazardClass:IRRITANT
Ethyl 6-phenylimidazo2,1-b1,3thiazole-3-carboxylate 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
Ethyl 6-phenylimidazo2,1-b1,3thiazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB406201-500 mg |
Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate |
752244-05-6 | 500MG |
€313.80 | 2023-01-22 | ||
abcr | AB406201-1 g |
Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate |
752244-05-6 | 1g |
€406.00 | 2023-04-25 | ||
TRC | E021410-250mg |
Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate |
752244-05-6 | 250mg |
$ 380.00 | 2022-06-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-294538-100 mg |
ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate, |
752244-05-6 | 100MG |
¥1,504.00 | 2023-07-11 | ||
Chemenu | CM524958-1g |
Ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate |
752244-05-6 | 95% | 1g |
$349 | 2023-01-04 | |
Alichem | A059004258-1g |
Ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate |
752244-05-6 | 95% | 1g |
$595.72 | 2023-09-01 | |
Alichem | A059004258-5g |
Ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate |
752244-05-6 | 95% | 5g |
$948.48 | 2023-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-294538-100mg |
ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate, |
752244-05-6 | 100mg |
¥1504.00 | 2023-09-05 | ||
Ambeed | A309086-100mg |
Ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate |
752244-05-6 | 95% | 100mg |
$36.0 | 2024-08-02 | |
abcr | AB406201-10g |
Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate; . |
752244-05-6 | 10g |
€1517.00 | 2025-02-15 |
Ethyl 6-phenylimidazo2,1-b1,3thiazole-3-carboxylate 関連文献
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
Ethyl 6-phenylimidazo2,1-b1,3thiazole-3-carboxylateに関する追加情報
Ethyl 6-Phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate (CAS No. 752244-05-6): A Comprehensive Overview
Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate (CAS No. 752244-05-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazothiazoles and is characterized by its unique structural features, which include an imidazole ring fused with a thiazole ring, and an ethyl ester group. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications.
The structural formula of ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate is C15H14N2O2S, with a molecular weight of 286.35 g/mol. The compound's synthesis typically involves multi-step reactions, including the formation of the imidazole and thiazole rings, followed by the introduction of the phenyl and ethyl ester groups. Recent advancements in synthetic methodologies have led to more efficient and scalable processes for producing this compound, enhancing its accessibility for research and development purposes.
In terms of physical properties, ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate is a white to off-white crystalline solid with a melting point ranging from 150°C to 155°C. It is moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) but has limited solubility in water. These properties make it suitable for various analytical techniques and biological assays.
The biological activity of ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate has been extensively studied in recent years. Research has shown that this compound exhibits potent antimicrobial properties against a wide range of bacteria and fungi. Specifically, it has demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. These findings suggest potential applications in the development of novel antibiotics to combat drug-resistant strains.
Beyond its antimicrobial properties, ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate has also been investigated for its anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, recent research has explored the antitumor potential of ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7) and colon cancer cells (HCT-116). The mechanism of action appears to involve the modulation of signaling pathways involved in cell proliferation and survival. These findings highlight the compound's potential as a lead molecule for the development of new anticancer agents.
In addition to its direct biological activities, ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate has been used as a building block in the synthesis of more complex molecules with enhanced pharmacological profiles. For example, it has been incorporated into prodrugs designed to improve drug delivery and reduce side effects. The flexibility in chemical modification allows researchers to tailor the compound's properties for specific therapeutic applications.
The pharmacokinetic properties of ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate have also been studied to understand its behavior in biological systems. Preclinical studies have shown that it exhibits good oral bioavailability and favorable pharmacokinetic parameters such as a reasonable half-life and low clearance rate. These characteristics are crucial for ensuring effective drug delivery and sustained therapeutic effects.
In conclusion, ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate (CAS No. 752244-05-6) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse biological activities, making it an attractive candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing healthcare solutions.
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